1-(1-methyl-1H-imidazol-4-yl)propan-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
80154-61-6 |
|---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1-(1-methylimidazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-6(8)3-7-4-10(2)5-9-7/h4-6H,3,8H2,1-2H3 |
InChI Key |
HMKKPVLTZFFRFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN(C=N1)C)N |
Purity |
95 |
Origin of Product |
United States |
Chemical and Physical Properties of 1 1 Methyl 1h Imidazol 4 Yl Propan 2 Amine
Detailed experimental data on the chemical and physical properties of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine are limited in the available scientific literature. However, computational methods provide valuable predicted data for this compound.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H13N3 |
| Molecular Weight | 139.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1346603-34-9 |
| Topological Polar Surface Area | 41.9 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| LogP (octanol-water partition coefficient) | 0.4 |
Note: The data in this table is computationally predicted and may not reflect experimentally determined values.
Structural Characterization and Elucidation of 1 1 Methyl 1h Imidazol 4 Yl Propan 2 Amine and Its Analogues
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are fundamental to molecular characterization, each providing a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the chemical environment of individual atoms, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy identify functional groups and conjugated systems, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine is predicted to show distinct signals corresponding to each unique proton environment. The imidazole (B134444) ring protons, H-2 and H-5, are expected to appear as singlets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The N-methyl group protons would yield a sharp singlet further upfield, likely around δ 3.6-3.8 ppm. The protons of the propan-2-amine side chain would exhibit more complex splitting patterns. The CH methine proton, adjacent to both a methylene (B1212753) group and a methyl group, would likely appear as a multiplet. The CH₂ methylene protons, being diastereotopic due to the adjacent chiral center, may appear as a complex multiplet. The terminal methyl group (CH₃) on the side chain would likely be a doublet, split by the adjacent CH proton. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. The imidazole ring carbons are expected to resonate in the δ 115-140 ppm range. Specifically, C2 is typically the most downfield, followed by C4 and C5. The N-methyl carbon signal is anticipated around δ 30-35 ppm. For the side chain, the methine carbon (CH) attached to the nitrogen would be in the δ 40-50 ppm region, the methylene carbon (CH₂) adjacent to the imidazole ring would appear around δ 30-40 ppm, and the terminal methyl carbon (CH₃) would be the most upfield, typically below δ 25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| H-2 (imidazole) | ~7.5-7.7 | s | C-2 (imidazole) | ~135-140 |
| H-5 (imidazole) | ~6.8-7.0 | s | C-4 (imidazole) | ~130-135 |
| N-CH₃ | ~3.6-3.8 | s | C-5 (imidazole) | ~118-125 |
| -CH₂- | ~2.6-2.8 | m | N-CH₃ | ~30-35 |
| -CH(NH₂) | ~3.0-3.3 | m | -CH₂- | ~30-40 |
| -CH(NH₂)-CH₃ | ~1.1-1.3 | d | -CH(NH₂) | ~40-50 |
| -NH₂ | Variable | br s | -CH(NH₂)-CH₃ | ~20-25 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. For this compound, the spectrum would be characterized by several key absorption bands. A broad band in the 3200-3400 cm⁻¹ region would correspond to the N-H stretching vibrations of the primary amine group. C-H stretching vibrations from the aliphatic side chain and the N-methyl group would appear just below 3000 cm⁻¹, while the C-H stretches of the imidazole ring are expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. An N-H bending vibration (scissoring) for the primary amine is also expected around 1600 cm⁻¹. researchgate.net
Table 2: Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H stretch | Primary Amine | 3200-3400 (broad) |
| C-H stretch (aromatic-like) | Imidazole Ring | 3000-3150 |
| C-H stretch (aliphatic) | Alkyl Side Chain, N-CH₃ | 2850-2980 |
| N-H bend | Primary Amine | 1580-1650 |
| C=N, C=C stretch | Imidazole Ring | 1450-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly in conjugated systems. The imidazole ring is an aromatic heterocycle and is expected to exhibit absorption bands in the UV region corresponding to π-π* transitions. nih.gov For 1-methylimidazole (B24206) and its derivatives, these absorptions typically occur in the range of 200-270 nm. The exact position and intensity of the absorption maximum (λmax) can be influenced by the solvent and the nature of the substituents on the ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive technique that provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization. For this compound (C₇H₁₃N₃), the molecular weight is 139.11 g/mol .
The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at an m/z value corresponding to this mass. The fragmentation pattern is key to confirming the structure. A prominent fragmentation pathway would be the α-cleavage at the bond between the imidazole ring and the side chain. This would result in a highly stable imidazolylmethyl cation. Another characteristic fragmentation would be the loss of a methyl radical (•CH₃) from the propan-2-amine moiety. The analysis of these fragments helps to piece together the molecular structure. Studies on the fragmentation of imidazole derivatives show that the imidazole ring itself is quite stable and does not readily open, but the loss of its substituents is a major fragmentation route. nih.govresearchgate.net
Table 3: Predicted Key Fragments in the Mass Spectrum
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 139 | [C₇H₁₃N₃]⁺ | Molecular Ion (M⁺) |
| 124 | [M - CH₃]⁺ | Loss of a methyl radical from the side chain |
| 96 | [C₅H₈N₂]⁺ | Imidazolylmethyl cation (cleavage of C-C bond next to the ring) |
| 44 | [C₂H₆N]⁺ | Propan-2-amine fragment cation |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods reveal the molecular structure, X-ray crystallography provides the definitive solid-state structure, offering precise measurements of bond lengths, bond angles, and torsional angles. It also illuminates how molecules arrange themselves in a crystal lattice. Although a specific crystal structure for this compound is not available in the literature, its solid-state characteristics can be inferred from analyses of structurally similar imidazole derivatives. researchgate.netsapub.org
Conformational Analysis in Crystalline State
In the solid state, the molecule would adopt a specific low-energy conformation. The key conformational feature would be the torsion angle defined by the C5-C4-CH₂-CH bond, which describes the orientation of the propan-2-amine side chain relative to the plane of the imidazole ring. Crystal structures of related substituted imidazoles show a wide range of dihedral angles, indicating that the rotational barrier is relatively low and the final conformation is heavily influenced by crystal packing forces. researchgate.net The side chain itself will also have preferred conformations to minimize steric hindrance.
Intermolecular Interactions and Crystal Packing
Table 4: Common Crystallographic Features in Imidazole Analogues
| Parameter | Typical Observation in Analogues |
|---|---|
| Crystal System | Often Monoclinic or Triclinic sapub.orgresearchgate.net |
| Dominant Intermolecular Interaction | N-H···N or O-H···N Hydrogen Bonding mdpi.com |
| Secondary Interactions | π-π stacking, C-H···π, van der Waals forces researchgate.netmdpi.com |
| Molecular Conformation | Side chain orientation influenced by packing forces researchgate.net |
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly powerful for determining the enantiomeric purity and absolute configuration of chiral compounds such as this compound. The primary techniques employed for this purpose are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy.
The fundamental principle behind chiroptical spectroscopy lies in the fact that enantiomers, while having identical physical properties in an achiral environment, exhibit distinct properties when interacting with polarized light. This differential interaction provides a basis for their identification and quantification.
Optical Rotatory Dispersion (ORD)
ORD measures the rotation of the plane of polarized light as a function of wavelength. A plot of the specific rotation versus wavelength constitutes an ORD spectrum. For a chiral molecule, the ORD curve will show a characteristic pattern, and its mirror-image enantiomer will exhibit an equal but opposite ORD spectrum. The magnitude of the specific rotation at a particular wavelength is directly proportional to the concentration of the chiral substance and, importantly, to the enantiomeric excess (ee).
Circular Dichroism (CD)
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength. Similar to ORD, enantiomers produce mirror-image CD spectra. The intensity of the CD signal is proportional to the enantiomeric excess, making it a valuable tool for assessing enantiomeric purity.
The relationship between the concentration of enantiomers and the observed chiroptical signal can be expressed as:
[θ]obs = [θ]major * ee
where:
[θ]obs is the observed molar ellipticity.
[θ]major is the molar ellipticity of the major enantiomer.
ee is the enantiomeric excess, defined as ([major] - [minor]) / ([major] + [minor]).
Application in Enantiomeric Purity Assessment
To illustrate the application of chiroptical spectroscopy in assessing the enantiomeric purity of chiral imidazole derivatives, we can consider the data obtained for a related compound, the chiral hydroxy metabolite of mebendazole. While not this compound, the principles and the nature of the data are analogous.
In a study on the chiral hydroxy metabolite of mebendazole, the two enantiomers were separated using semi-preparative high-performance liquid chromatography (HPLC). mdpi.com The chiroptical properties of the isolated enantiomers were then characterized.
Table 1: Specific Rotation of Mebendazole-OH Enantiomers
| Enantiomer | Specific Rotation [α]D (c 0.1, DMF) |
|---|---|
| First Eluted | +8.3° |
Data sourced from mdpi.com
The specific rotation values are nearly equal in magnitude and opposite in sign, as expected for a pair of enantiomers. This data can be used to determine the enantiomeric excess of a mixture of these enantiomers by measuring the specific rotation of the mixture and comparing it to the specific rotation of the pure enantiomers.
Furthermore, the CD spectra of the two enantiomers were recorded, showing mirror-image relationships.
Table 2: Circular Dichroism Data for Mebendazole-OH Enantiomers
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|---|
| First Eluted | 210 | Positive |
| ~225, ~250, ~290 | Negative | |
| Second Eluted | 210 | Negative |
Qualitative data interpretation from spectra presented in mdpi.com
The CD spectrum of the first eluted enantiomer displayed three consecutive negative bands and one positive band at approximately 210 nm. mdpi.com Conversely, the second eluted enantiomer would show a CD spectrum that is a mirror image of the first. By measuring the CD spectrum of a sample with unknown enantiomeric composition, one can determine the enantiomeric excess by comparing the intensity of the observed CD signals to those of the pure enantiomers.
Computational Chemistry and Cheminformatics Investigations of 1 1 Methyl 1h Imidazol 4 Yl Propan 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those grounded in Density Functional Theory (DFT), provide a powerful framework for understanding the electronic structure and reactivity of molecules.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine, DFT calculations can be employed to determine a variety of electronic properties that are crucial for predicting its reactivity and potential biological activity. By using a functional such as B3LYP and a basis set like 6-311G(d,p), the optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) can be calculated. tandfonline.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the imidazole (B134444) ring and the amine group are expected to be the primary sites of electronic activity.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red and yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atoms of the imidazole ring and the primary amine are anticipated to be regions of high negative potential, indicating their role in potential intermolecular interactions, such as hydrogen bonding. tandfonline.com
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 D |
Note: The data in this table is hypothetical and for illustrative purposes.
The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound can be performed to identify the most stable, low-energy conformations. This process typically involves a systematic search of the potential energy surface by rotating the molecule's rotatable bonds. nih.gov For each conformation, the energy is calculated, and the structures corresponding to energy minima are identified.
These calculations can reveal the preferred spatial arrangement of the methyl-imidazole and propan-2-amine moieties. The relative energies of different conformers can indicate which shapes are most likely to be present under physiological conditions and thus which are most likely to interact with biological targets.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net
By employing reverse docking or virtual screening techniques, potential biological targets for this compound can be identified. In this approach, the molecule is docked against a library of known protein structures. The docking scores, which estimate the binding affinity, can help prioritize proteins that are likely to interact with the compound. Given the structural similarities to known bioactive molecules, potential targets could include receptors, enzymes, or ion channels.
Once a potential target is identified, molecular docking can be used to predict the binding mode of this compound within the protein's active site. nih.gov This provides detailed insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the primary amine and the nitrogen atoms of the imidazole ring are likely to act as hydrogen bond donors and acceptors, respectively. The methyl group and the propyl chain may engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.8 |
| Interacting Residues | LYS72, GLU91, LEU145, PHE146 |
| Hydrogen Bonds | N-H...O=C (LYS72), N(imidazole)...H-N (PHE146) |
| Hydrophobic Interactions | Propyl chain with LEU145 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. researchgate.net An MD simulation of this compound bound to a protein target would involve simulating the movements of all atoms in the system over a period of nanoseconds to microseconds.
These simulations can assess the stability of the predicted binding mode from docking studies. By analyzing the trajectory of the simulation, one can determine if the key interactions are maintained over time. MD simulations can also reveal the influence of the ligand on the protein's conformational dynamics and can help to calculate the binding free energy with greater accuracy.
In Vitro Receptor Binding and Selectivity Profiling
Comprehensive receptor binding assays are crucial for characterizing the pharmacological profile of a compound. Such studies would typically determine the affinity of this compound for various molecular targets.
Investigation of Binding Affinity to Known Receptors (e.g., Histaminic, Adrenergic)
Given the structural similarity of the imidazole ring to histamine, a key area of investigation would be its affinity for histaminic receptors (H1, H2, H3, H4). Similarly, the phenethylamine-like backbone suggests potential interaction with adrenergic receptors (α1, α2, β1, β2, β3). However, no published studies providing specific binding constants (e.g., Ki, Kd) for this compound at these receptors could be identified.
Binding Affinity Data for this compound at Histaminic and Adrenergic Receptors
| Receptor Subtype | Binding Affinity (Ki/Kd) | Assay Type | Source |
|---|---|---|---|
| Histamine H1 | Data not available | Radioligand Binding Assay | N/A |
| Histamine H2 | Data not available | Radioligand Binding Assay | N/A |
| Histamine H3 | Data not available | Radioligand Binding Assay | N/A |
| Histamine H4 | Data not available | Radioligand Binding Assay | N/A |
| Adrenergic α1 | Data not available | Radioligand Binding Assay | N/A |
| Adrenergic α2 | Data not available | Radioligand Binding Assay | N/A |
| Adrenergic β1 | Data not available | Radioligand Binding Assay | N/A |
In Vitro Enzyme Inhibition and Activation Assays
Enzyme activity assays are fundamental in determining if a compound can modulate the function of key enzymes involved in metabolic or signaling pathways.
Assessment of Modulatory Effects on Key Metabolic or Signaling Enzymes
Investigations into the effects of this compound on enzymes such as those involved in inflammation (e.g., NLRP3 ATPase) or metabolic regulation (e.g., insulin-degrading enzyme) would provide valuable mechanistic insights. However, no studies reporting such modulatory effects have been found.
Characterization of Enzyme Kinetics and Mechanism of Action (e.g., NLRP3 ATPase inhibition, IDE inhibition)
Should a compound demonstrate activity in initial enzyme screens, further studies are typically conducted to elucidate the kinetics and mechanism of this interaction (e.g., competitive, non-competitive, or uncompetitive inhibition). For this compound, there is no available data on its inhibitory concentration (IC50) or mechanism of action against enzymes like NLRP3 ATPase or insulin-degrading enzyme (IDE).
Enzyme Inhibition Data for this compound
| Enzyme Target | IC50/EC50 | Mechanism of Action | Source |
|---|---|---|---|
| NLRP3 ATPase | Data not available | Not applicable | N/A |
Cellular and Molecular Mechanism of Action Studies
Cell-based assays are essential for understanding how a compound's molecular interactions translate into a cellular response. Such studies could involve measuring downstream signaling events, gene expression changes, or other cellular phenotypes. At present, there is a lack of published research on the cellular and molecular effects of this compound.
Investigation of Intracellular Signaling Pathways (in vitro cell lines)
The investigation of how a novel compound like this compound influences intracellular signaling pathways is a critical step in understanding its mechanism of action. These studies are typically conducted using various in vitro cell lines relevant to the compound's potential therapeutic area. The primary goal is to identify which signaling cascades are activated or inhibited upon treatment with the compound.
Commonly investigated pathways include the mitogen-activated protein kinase (MAPK) pathways, the phosphoinositide 3-kinase (PI3K)-Akt pathway, and pathways mediated by cyclic adenosine (B11128) monophosphate (cAMP) or calcium. For instance, research on other imidazole derivatives has demonstrated their potential to modulate such pathways. A study on novel N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives showed their ability to inhibit the p38 MAP kinase, a key player in inflammatory responses.
To assess the impact on these pathways, researchers typically employ techniques such as Western blotting to measure the phosphorylation status of key proteins within a signaling cascade. An increase or decrease in phosphorylation of proteins like ERK, JNK, p38, or Akt would indicate modulation of their respective pathways.
Illustrative Data Table: Effect of a Hypothetical Imidazole Compound on Key Signaling Proteins in a Cancer Cell Line
| Target Protein | Treatment Group | Phosphorylation Level (Relative to Control) |
| p-ERK | Compound X (1 µM) | 1.8-fold increase |
| p-Akt | Compound X (1 µM) | 0.5-fold decrease |
| p-p38 | Compound X (1 µM) | No significant change |
This table illustrates how the effect of a compound on signaling pathways might be presented. Data is hypothetical.
Gene Expression and Protein Modulation Studies (in vitro)
Following the identification of affected signaling pathways, the subsequent step is to investigate the downstream consequences on gene expression and protein modulation. Changes in signaling cascades ultimately lead to alterations in the activity of transcription factors, which in turn regulate the expression of specific genes.
These studies are crucial for understanding the broader cellular response to the compound. Techniques such as quantitative polymerase chain reaction (qPCR) are used to measure changes in messenger RNA (mRNA) levels of target genes. On the protein level, techniques like Western blotting or enzyme-linked immunosorbent assays (ELISA) can quantify the expression of specific proteins.
For example, a study on an imidazole derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, revealed its ability to modulate the gene and protein expression of sirtuins, a family of proteins involved in cellular regulation. nih.gov This finding suggests a potential mechanism for its observed anti-cancer effects. nih.gov
Illustrative Data Table: Modulation of Gene Expression by a Hypothetical Imidazole Compound
| Gene | Treatment Group | Fold Change in mRNA Expression |
| Gene A | Compound Y (5 µM) | 3.2-fold increase |
| Gene B | Compound Y (5 µM) | 2.1-fold decrease |
| Housekeeping Gene | Compound Y (5 µM) | No significant change |
This table is a hypothetical representation of gene expression data.
Investigation of Metabolic Pathways
Understanding the metabolic fate of a new chemical entity is fundamental to its development as a potential therapeutic agent. These studies help to predict its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.
In Vitro Metabolic Stability and Metabolite Identification (e.g., liver microsomes, S9 fractions)
The initial assessment of a compound's metabolic stability is often performed using subcellular fractions of the liver, such as microsomes or S9 fractions. drugbank.comnih.govnih.gov These fractions contain a rich complement of drug-metabolizing enzymes. drugbank.comnih.govnih.gov The compound is incubated with these fractions, and its disappearance over time is monitored to determine its metabolic half-life and intrinsic clearance.
Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique used for these studies. It not only quantifies the parent compound but also helps in the identification of potential metabolites by detecting molecules with different mass-to-charge ratios. For instance, studies on other imidazole-containing compounds have identified metabolites formed through hydroxylation and other biotransformations when incubated with rat liver S9 fractions.
Illustrative Data Table: In Vitro Metabolic Stability of a Hypothetical Imidazole Compound
| System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 45 | 15.4 |
| Rat Liver S9 Fraction | 28 | 24.8 |
This table provides a hypothetical example of metabolic stability data.
Enzymatic Biotransformation Studies (e.g., Cytochrome P450 interactions)
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. researchgate.net Therefore, it is crucial to identify which specific CYP isoforms are involved in the metabolism of a new compound and whether the compound can inhibit or induce these enzymes.
This is typically investigated by incubating the compound with a panel of recombinant human CYP enzymes. Inhibition studies are also performed using human liver microsomes with specific substrates for each major CYP isoform. The potential for a compound to act as a competitive or time-dependent inhibitor of key enzymes like CYP3A4, CYP2D6, and CYP2C9 is a critical piece of information for predicting drug-drug interactions. researchgate.net Research on some imidazole derivatives has shown that the imidazole moiety can lead to the inhibition of CYP enzymes through coordination with the heme iron.
Pre-clinical Animal Metabolism Studies (e.g., rodent models for metabolite profiling)
To gain a more comprehensive understanding of a compound's metabolism, in vivo studies in preclinical animal models, such as rodents, are conducted. Following administration of the compound, biological samples like plasma, urine, and feces are collected over time. These samples are then analyzed, typically using high-resolution mass spectrometry, to identify and quantify the parent compound and its metabolites.
Pharmacodynamic Research in Pre-clinical Models
Pharmacodynamic studies in preclinical models aim to investigate the physiological and biochemical effects of a compound in a whole organism and to establish a dose-response relationship. These studies are essential to demonstrate the compound's intended therapeutic effect and to understand its mechanism of action in vivo.
The choice of animal model depends on the therapeutic target of the compound. For example, if a compound is being developed for an inflammatory condition, a relevant animal model of inflammation would be used. The endpoints measured in these studies can be diverse and may include changes in biomarkers, physiological parameters, or behavioral responses.
For instance, a novel 1H-imidazol-2-amine derivative, developed as a vascular adhesion protein-1 (VAP-1) inhibitor, was shown to markedly inhibit ocular permeability in streptozotocin-induced diabetic rats, a preclinical model for diabetic macular edema. This demonstrates a clear pharmacodynamic effect in a relevant disease model.
Illustrative Data Table: Pharmacodynamic Effect of a Hypothetical Imidazole Compound in a Rodent Model of Hypertension
| Treatment Group | Dose (mg/kg) | Mean Arterial Pressure Reduction (mmHg) |
| Vehicle Control | - | 2 ± 1.5 |
| Compound Z | 1 | 15 ± 2.1 |
| Compound Z | 3 | 32 ± 3.5 |
| Compound Z | 10 | 55 ± 4.2 |
This table is a hypothetical representation of in vivo pharmacodynamic data.
Elucidation of Biological Effects in Animal Models Relevant to Specific Target Engagement
A thorough search of scientific databases and literature yields no specific studies conducted in animal models to elucidate the biological effects of this compound. Consequently, there is no direct evidence from in vivo studies to link this compound to any specific biological target engagement. While structurally related imidazole compounds have been investigated for their effects on the central nervous system and inflammatory processes, such findings cannot be directly attributed to this compound without dedicated experimental validation.
Dose-Response Characterization (in vitro or animal models)
Consistent with the lack of animal model data, there are no published studies that characterize the dose-response relationship of this compound, either in vitro or in vivo. The determination of key pharmacological parameters such as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values, which are fundamental to understanding a compound's potency and efficacy, has not been reported for this specific molecule.
Table 1: Summary of Available Pre-clinical Data for this compound
| Pharmacological Parameter | Finding |
| Biological Target(s) | Not Identified |
| In Vivo Efficacy (Animal Models) | No Data Available |
| In Vitro Potency (e.g., IC50, EC50) | No Data Available |
| Mechanism of Action | Not Elucidated |
Conclusion
Retrosynthetic Analysis of the this compound Backbone
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org The goal is to simplify the structure by identifying strategic bond disconnections that correspond to reliable forward synthetic reactions. amazonaws.comsemanticscholar.org
For this compound, the analysis begins by identifying the key functional groups and structural components: a 1,4-disubstituted methyl-imidazole ring and a chiral propan-2-amine side chain. Strategic disconnections (Figure 1) can be proposed at several key bonds:
C4-Cα bond (Disconnection A): This bond connects the imidazole ring to the propan-2-amine side chain. Breaking this bond leads to a 4-substituted imidazole synthon and a propan-2-amine synthon. This is a common strategy, as it separates the synthesis of the heterocyclic core from the side chain. The corresponding forward reaction would involve a carbon-carbon bond formation, such as the addition of a propyl-2-anion equivalent to a 4-formyl or 4-halomethyl-imidazole derivative.
N1-CH3 bond (Disconnection B): Cleavage of the N-methyl bond suggests a precursor 4-substituted imidazole that can be methylated late in the synthesis. This is a logical step as N-alkylation of imidazoles is a well-established transformation. nih.gov
Cα-Cβ bond (Disconnection C): This disconnection within the side chain points to building the side chain onto the imidazole core. This could involve reacting a 4-methylimidazole derivative with a two-carbon synthon containing the amine functionality.
Imidazole Ring Formation (Disconnection D): The entire imidazole ring can be disconnected, leading back to acyclic precursors. This approach builds the core heterocycle with the side chain or a precursor already attached to one of the components, based on classical imidazole syntheses like the Radziszewski reaction. mdpi.com
This analysis reveals multiple potential synthetic routes, allowing for flexibility in the choice of starting materials and reaction conditions. The most common strategies typically involve the formation of the imidazole ring followed by the introduction and modification of the side chain.
Classical and Modern Synthetic Routes to the Imidazole Ring System
The synthesis of the imidazole core is a foundational aspect of preparing this compound.
Cyclization Reactions for Imidazole Formation
The formation of the imidazole ring is typically achieved through the condensation of three- or four-carbon building blocks with a source of nitrogen.
Radziszewski Reaction: This classical method, first reported in 1882, involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. mdpi.comnih.gov Variations of this reaction can be used to synthesize substituted imidazoles by using substituted starting materials.
van Leusen Imidazole Synthesis: A versatile modern method involves the reaction of a tosylmethyl isocyanide (TosMIC) with an aldimine. This [3+2] cycloaddition is highly effective for producing a wide range of substituted imidazoles. mdpi.com
From α-Haloketones: A common route involves the reaction of an α-haloketone with a source of ammonia and an aldehyde, or with an amidine. To construct the specific 4-substituted pattern, one could react an appropriate α-haloketone with formamidine.
Metal-Catalyzed Cyclizations: Modern organic synthesis has introduced various metal-catalyzed reactions, such as those using copper, gold, or silver catalysts, to facilitate the cyclization of alkynes and nitrogen-containing compounds to form imidazoles. chim.it
Interactive Table: Comparison of Imidazole Synthesis Methods
| Method | Key Reactants | General Applicability |
| Radziszewski Reaction | 1,2-Dicarbonyl, Aldehyde, Ammonia | Good for simple and some substituted imidazoles. mdpi.com |
| van Leusen Synthesis | TosMIC, Aldimine | Excellent for 1,4,5-trisubstituted imidazoles. mdpi.com |
| From α-Haloketones | α-Haloketone, Amidine/Ammonia | Widely used for 2,4,5-substituted imidazoles. |
| Metal-Catalyzed Cycloadditions | Alkynes, Nitrogen Sources | Offers access to complex imidazoles under mild conditions. chim.it |
Strategies for N-Methylation of the Imidazole Ring
Once the imidazole ring is formed, the introduction of a methyl group at the N-1 position is required. The regioselectivity of this reaction can be influenced by steric and electronic factors.
Direct Methylation: Using standard methylating agents like methyl iodide or dimethyl sulfate in the presence of a base is a common approach. For an unsymmetrically substituted imidazole, this can lead to a mixture of N-1 and N-3 methylated isomers. acs.org
Regioselective Methylation: To achieve selective methylation at the desired nitrogen, a number of strategies can be employed. One method involves using a bulky substituent at the C-2 or C-5 position to sterically hinder one of the nitrogen atoms, directing the methyl group to the other. nih.gov Another approach utilizes specific reaction conditions or catalysts to favor the formation of the sterically more hindered isomer if that is the desired product. nih.gov
Green Methylating Agents: Environmentally benign reagents like dimethyl carbonate (DMC) have been developed as effective methylating agents for nitrogen heterocycles, often requiring no catalyst. researchgate.net
Introduction of the Propan-2-amine Side Chain
Attaching the propan-2-amine side chain to the C-4 position of the 1-methyl-1H-imidazole ring is a critical step. This can be accomplished through several synthetic transformations.
One common pathway involves:
Formylation of the Imidazole: Introduction of an aldehyde group at the C-4 position to create 1-methyl-1H-imidazole-4-carbaldehyde.
Carbon-Carbon Bond Formation: Reaction of the aldehyde with a nitroethane anion (in a Henry reaction) to form 1-(1-methyl-1H-imidazol-4-yl)-2-nitropropan-1-ol.
Functional Group Manipulations: Subsequent dehydration to yield the nitropropene derivative, followed by reduction of both the double bond and the nitro group, affords the target amine.
Alternatively, a Wittig-type reaction on the imidazole-4-carbaldehyde followed by transformations of the resulting alkene can also be envisioned.
Stereoselective Synthesis of Enantiomeric Forms of this compound
The propan-2-amine side chain contains a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). The synthesis of enantiomerically pure forms is crucial for pharmaceutical applications.
Chiral Auxiliaries and Catalytic Approaches for Enantiopure Synthesis
Achieving enantioselectivity requires the use of chiral reagents, catalysts, or auxiliaries to control the stereochemical outcome of the reaction.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. wikipedia.org For amine synthesis, auxiliaries such as pseudoephedrine or Evans oxazolidinones can be used. wikipedia.orgnih.gov A prominent example is the use of tert-butanesulfinamide, developed by the Ellman lab. yale.edu Condensation of tert-butanesulfinamide with a ketone precursor, 1-(1-methyl-1H-imidazol-4-yl)propan-2-one, would yield a chiral sulfinylimine. Diastereoselective reduction of this imine, followed by acidic removal of the auxiliary, would provide the desired chiral amine in high enantiomeric purity. yale.edu
Catalytic Asymmetric Hydrogenation: This is one of the most efficient methods for producing chiral amines. nih.govacs.org It involves the reduction of a prochiral precursor, such as an imine or enamine, using hydrogen gas in the presence of a chiral transition metal catalyst (e.g., based on Iridium, Rhodium, or Ruthenium). The synthesis would proceed via an imine intermediate, 1-(1-methyl-1H-imidazol-4-yl)propan-2-imine, which is then hydrogenated. The choice of the chiral ligand coordinated to the metal center dictates the stereochemical outcome, allowing for the selective synthesis of either the (R) or (S) enantiomer. nih.gov
Interactive Table: Enantioselective Synthesis Strategies
| Strategy | Precursor | Key Reagent/Catalyst | Outcome |
| Chiral Auxiliary | 1-(1-methyl-1H-imidazol-4-yl)propan-2-one | (R)- or (S)-tert-butanesulfinamide | Diastereoselective reduction followed by auxiliary removal yields enantiopure amine. yale.edu |
| Asymmetric Hydrogenation | 1-(1-methyl-1H-imidazol-4-yl)propan-2-imine | Chiral Transition Metal Catalyst (e.g., Ir-based) | Direct formation of the (R) or (S) amine depending on the catalyst's chirality. nih.govacs.org |
Resolution Techniques for Racemic Mixtures
The synthesis of this compound results in a racemic mixture, as the amine group is attached to a chiral center. The separation of this mixture into its individual enantiomers is crucial for pharmacological studies. Several techniques are employed for the resolution of chiral amines.
Diastereomeric Salt Crystallization: This is a classical and widely used method for chiral resolution. wikipedia.org It involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers possess different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated, the pure enantiomer of the amine can be recovered by treatment with a base. libretexts.org The success of this method is highly dependent on finding a suitable resolving agent and crystallization solvent, which can be a laborious process. wikipedia.org
Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective and green alternative for resolving racemic amines. nih.gov This method utilizes enzymes, such as lipases (e.g., Candida antarctica lipase B, CALB) or transaminases, which selectively catalyze a reaction on only one of the enantiomers in the racemic mixture. oup.comresearchgate.netgoogle.com For instance, a lipase can selectively acylate one amine enantiomer, allowing the unreacted enantiomer and the acylated product to be separated. google.comnih.gov This approach is valued for its high enantioselectivity under mild conditions. nih.gov Mechanoenzymatic methods, which involve solvent-free high-speed ball milling, have been shown to resolve chiral amines with high enantioselectivity and can sometimes accelerate the process. researchgate.net
Dynamic Kinetic Resolution (DKR): A significant drawback of conventional kinetic resolution is that the theoretical maximum yield for the desired enantiomer is 50%. wikipedia.org Dynamic kinetic resolution overcomes this limitation by combining the enzymatic resolution with an in situ racemization of the unwanted enantiomer. A catalyst, such as an iridium or ruthenium complex, is used to continuously convert the slower-reacting enantiomer back into the racemic mixture, allowing, in principle, for a theoretical yield of up to 100% of the desired enantiomer. acs.orgresearchgate.net
| Technique | Principle | Common Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|---|
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid. wikipedia.orgacs.org | Well-established, scalable. | Trial-and-error process, may require multiple recrystallizations. wikipedia.org |
| Enzymatic Kinetic Resolution | Enzyme selectively modifies one enantiomer. | Lipases (e.g., CALB), Transaminases (ATAs). oup.comresearchgate.net | High enantioselectivity, mild conditions, green approach. nih.gov | Maximum 50% theoretical yield, enzyme cost and stability. |
| Dynamic Kinetic Resolution | Enzymatic resolution combined with in situ racemization of the undesired enantiomer. | Enzyme (e.g., Lipase) + Racemization catalyst (e.g., Ir or Ru complex). acs.orgresearchgate.net | Theoretical yield up to 100%. | Requires compatible enzyme and racemization catalyst conditions. |
Green Chemistry Approaches in the Synthesis of Imidazole Derivatives
Modern synthetic chemistry emphasizes sustainability, leading to the development of "green" methodologies for constructing heterocyclic compounds like imidazoles. wiserpub.comnih.gov These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. researchgate.net
The use of alternative energy sources such as microwave irradiation and ultrasonic irradiation has proven effective in accelerating the synthesis of imidazole derivatives. nih.govnih.govderpharmachemica.com Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often under solvent-free conditions using solid supports like silica gel. researchgate.netniscpr.res.in Similarly, ultrasound-assisted reactions enhance mass transfer and can lead to higher yields in shorter times compared to conventional heating methods. nih.govresearchgate.net
Water, as an environmentally benign solvent, has been successfully employed in the synthesis of imidazole-based compounds, particularly in aromatic nucleophilic substitution reactions. nih.gov The use of biocatalysts and non-toxic, readily available catalysts, such as lemon juice which contains citric acid, also aligns with the principles of green chemistry for imidazole synthesis. wiserpub.com One-pot, multi-component reactions are inherently greener as they reduce the number of synthetic steps and purification processes, thereby minimizing waste. nih.govasianpubs.org
| Green Approach | Description | Key Advantages | Example Application |
|---|---|---|---|
| Microwave Irradiation | Use of microwave energy to heat the reaction mixture directly and efficiently. derpharmachemica.com | Rapid heating, shorter reaction times, improved yields, solvent-free options. researchgate.netniscpr.res.in | One-pot synthesis of tri/tetrasubstituted imidazoles. nih.gov |
| Ultrasonic Irradiation (Sonochemistry) | Application of ultrasound to induce acoustic cavitation, enhancing reaction rates. nih.gov | Improved yields, reduced reaction times, enhanced mass transfer. nih.gov | Synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov |
| Use of Green Solvents | Replacing volatile organic compounds (VOCs) with environmentally friendly solvents like water. | Reduced environmental impact and toxicity. nih.gov | Aqueous synthesis of imidazole-pyrimidine hybrids. nih.gov |
| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form the final product. | High atom economy, reduced waste, simplified procedures. nih.gov | Synthesis of aryl imidazoles from amines, aldehydes, benzil, and NH4OAc. niscpr.res.in |
Scale-Up Synthesis and Process Optimization for Research Purposes
Transitioning the synthesis of a compound from a laboratory milligram scale to a multi-kilogram scale for extensive research presents significant challenges. pharmtech.com Process optimization is essential to ensure the synthesis is safe, robust, reproducible, and cost-effective. acs.org For heterocyclic compounds like this compound, variables such as temperature, reactant stoichiometry, and reaction time must be carefully optimized. acs.orgacs.org
Statistical methods, such as factorial and central composite designs, coupled with automated equipment, can rapidly identify optimal reaction conditions, significantly reducing the time required compared to traditional optimization techniques. acs.orgacs.org One of the main challenges in scaling up is managing reaction exotherms and ensuring efficient mixing, which can be difficult in large batch reactors.
Continuous flow chemistry, using plug flow reactors (PFRs), offers a powerful solution to many scale-up problems. researchgate.netfigshare.com Flow reactors provide superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, especially for hazardous reactions. researchgate.net This technology allows for a more direct and predictable scale-up from research-scale to pilot-scale production. researchgate.netfigshare.com
Synthetic Approaches to Novel Analogues and Derivatives of this compound
The creation of novel analogues is a cornerstone of medicinal chemistry. The structure of this compound offers three primary regions for modification: the imidazole core, the amino functionality, and the propan-2-amine chain.
Modification of the Imidazole Core
The imidazole ring can be functionalized at its carbon or nitrogen atoms.
N-Arylation/N-Alkylation: While the N-1 position is already methylated in the parent compound, other N-alkylation or N-arylation reactions are fundamental transformations for imidazole derivatives, often achieved using copper or palladium catalysts. researchgate.netresearchgate.netmit.edu These reactions allow for the introduction of a wide variety of substituents on the nitrogen atom.
C-H Functionalization: Direct functionalization of the C-H bonds of the imidazole ring is a powerful and atom-economical strategy. nih.gov Palladium, rhodium, and nickel catalysts have been developed for the regioselective arylation or alkenylation at the C2, C4, and C5 positions of the imidazole core. acs.orgacs.orgnih.govresearchgate.net For instance, palladium catalysts can favor arylation at the C5 and C2 positions, allowing for the sequential introduction of different aryl groups. nih.gov
Derivatization of the Amino Functionality
The primary amino group is a versatile handle for introducing diverse functionalities.
Reductive Amination: This reaction allows for the N-alkylation of the primary amine. wikipedia.org The amine is reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to a secondary or tertiary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). chemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.org
Acylation and Sulfonylation: The primary amine can readily react with acylating agents (e.g., acid chlorides, anhydrides) or sulfonylating agents (e.g., sulfonyl chlorides) to form stable N-acyl (amide) or N-sulfonyl (sulfonamide) derivatives, respectively. researchgate.netsemanticscholar.orgnih.govnih.govresearchgate.net These reactions are typically performed in the presence of a base. This allows for the introduction of a vast array of substituents, significantly altering the compound's properties.
Elaboration of the Propan-2-amine Chain
Modifying the three-carbon chain that links the imidazole ring and the amine group can influence the compound's spatial arrangement and interactions with biological targets. Synthetic strategies can be envisioned to introduce substituents along this chain or alter its length. For example, starting from a different precursor, such as a functionalized 1-(1-methyl-1H-imidazol-4-yl) propanone, would allow for the introduction of various groups via nucleophilic addition or other carbonyl chemistries before the final conversion to the amine. Alternatively, multi-step sequences involving the construction of the side chain from smaller fragments would provide access to analogues with different chain lengths or substitution patterns.
Structure Activity Relationship Sar Studies and Analogue Design for 1 1 Methyl 1h Imidazol 4 Yl Propan 2 Amine Derivatives
Systematic Modification of the Imidazole (B134444) Ring
The imidazole ring of histamine and its analogues is a crucial pharmacophoric element. Its tautomeric state and the electronic properties conferred by substituents are key determinants of biological activity.
The specific compound , 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine, features a methyl group on the N-1 nitrogen (also known as the Nτ or N-tele position). In the body, histamine is primarily metabolized by histamine N-methyltransferase (HNMT), which specifically methylates this N-tele position to form N-tele-methylhistamine mdpi.com.
This N-tele methylation has significant functional consequences:
Tautomer Stabilization : The imidazole ring of histamine exists in two tautomeric forms, Nτ-H and Nπ-H. Methylation at the N-1 (Nτ) position locks the molecule into a single tautomeric state. This conformational restriction can enhance binding affinity and selectivity for specific receptor subtypes that preferentially recognize this form.
Receptor Selectivity : While N-tele-methylation is a natural metabolic step, it alters the molecule's interaction profile with the four histamine receptor subtypes. The N-tele-methylated form is generally recognized by H1 and H2 receptors. For instance, N-tele-methylhistamine is a known metabolite found in urine that reflects systemic histamine production nih.gov. The presence of the methyl group influences the hydrogen-bonding capacity and steric profile of the ring, which can fine-tune its fit within different receptor binding pockets.
Substitution directly on the carbon atoms of the imidazole ring (C2, C4, or C5) profoundly affects receptor selectivity.
C2-Substitution : Introducing a methyl group at the C2 position of histamine results in 2-methylhistamine, an analogue with preferential agonist activity at H1 receptors and some H2 activity. However, its affinity for H3 and H4 receptors is dramatically reduced nih.gov.
C4(5)-Substitution : Placing a methyl group at the C4 (or C5) position yields 4-methylhistamine, a classical H2-selective agonist nih.govnih.gov. This selectivity highlights the sensitivity of the H2 receptor's binding site to substitution at this position. Compared to histamine, 4-methylhistamine has a significantly lower affinity for H1, H3, and H4 receptors, making it a valuable tool for distinguishing receptor functions nih.govresearchgate.net.
The reduced potency of 2-methylhistamine at H2 receptors compared to 4-methylhistamine can be partly explained by its lower relative concentration of the specific monocationic form recognized by the receptor nih.gov. The following table summarizes the impact of C-methylation on the binding affinity of histamine analogues at human H3 and H4 receptors.
| Compound | hH3R Ki (nM) | hH4R Ki (nM) | H3R Potency Relative to Histamine (%) | H4R Potency Relative to Histamine (%) |
|---|---|---|---|---|
| Histamine | 1.4 | 4.7 | 100 | 100 |
| 2-Methylhistamine (2-MeHA) | 2200 | >10000 | 0.06 | <0.05 |
| 4-Methylhistamine (4-MeHA) | 2500 | 7.0 | 0.05 | 67 |
Data sourced from Lim et al. (2005) nih.gov.
SAR of the Propan-2-amine Side Chain
The ethylamine side chain of histamine is essential for its activity. Modifications such as introducing a chiral center, altering chain length, or substituting the amino group lead to significant changes in biological function.
The presence of a methyl group on the β-carbon of the side chain, as in this compound, creates a chiral center. Biological systems, particularly receptors, are inherently chiral and can exhibit strong stereoselectivity, meaning they interact differently with each enantiomer nih.gov.
For histamine analogues, this stereoselectivity is well-documented. Chiral α-branched histamine derivatives show marked stereoselectivity at both H3 and H4 receptors, with a strong preference for the enantiomer that has a stereochemical configuration equivalent to that of L-histidine nih.gov. While the specific enantiomers of this compound are not detailed in the referenced studies, the activity of its parent compound, (±)-β-methylhistamine, demonstrates the importance of this modification. At the H3 receptor, (±)-β-methylhistamine is approximately twice as potent as histamine, indicating a favorable interaction. Conversely, its potency at the H4 receptor is dramatically reduced to less than 1% of histamine's, showcasing high receptor selectivity driven by this single methyl group addition nih.gov.
The two-carbon chain separating the imidazole ring and the amino group is generally optimal for potent agonist activity at histamine receptors.
Chain Branching : As seen with (±)-β-methylhistamine, adding a methyl branch to the side chain is a critical modification. This change is poorly tolerated by the H4 receptor but well-tolerated or even beneficial at the H3 receptor nih.gov. This suggests that the binding pocket of the H4 receptor is sterically constrained, while the H3 receptor can accommodate the additional bulk. Adding further methyl groups, such as in (±)-α,β-dimethylhistamine, maintains high H3 receptor potency while further diminishing H4 receptor activity, making it a highly selective H3 agonist nih.gov. For H1 receptor antagonists, branching of the alkyl chain typically leads to a decrease in activity, with some exceptions ramauniversity.ac.inslideshare.net.
The following table details the binding affinities of various side-chain methylated histamine derivatives.
| Compound | hH3R Ki (nM) | hH4R Ki (nM) | H3R Potency Relative to Histamine (%) | H4R Potency Relative to Histamine (%) |
|---|---|---|---|---|
| Histamine | 1.4 | 4.7 | 100 | 100 |
| (±)-β-Methylhistamine | 0.6 | 520 | 225 | 0.9 |
| (±)-α,β-Dimethylhistamine | 0.5 | 3600 | 282 | 0.13 |
| α,α-Dimethylhistamine | 4.4 | 1700 | 31 | 0.28 |
| β,β-Dimethylhistamine | 5.5 | >10000 | 25 | <0.05 |
Data sourced from Lim et al. (2005) nih.gov.
The primary amino group of the histamine side chain is a key interaction point, typically protonated at physiological pH, allowing it to form an ionic bond with an acidic amino acid residue (e.g., aspartate) in the receptor binding site. Modifying this group by N-alkylation significantly alters activity.
Nα-Methylation : Adding one methyl group to the terminal amine (Nα-methylhistamine) or two methyl groups (Nα,Nα-dimethylhistamine) enhances potency at the H3 receptor, making these compounds two- to four-fold more potent than histamine itself nih.gov. Nα-methylhistamine is also known to be a potent agonist at H2 receptors nih.gov.
Nα-Ethylation : Increasing the size of the alkyl substituent, for example to an ethyl group (Nα-ethylhistamine), results in a decrease in potency at the H3 receptor nih.gov.
Tertiary Amines : For H1 receptor antagonists, a terminal tertiary amine is generally required for maximum activity ramauniversity.ac.in. This contrasts with agonists, where the primary amine is often preferred, and modification can lead to varied effects across receptor subtypes. For instance, Nα-alkylated 2-phenylhistamines are among the most potent H1 agonists ever described nih.gov.
These findings demonstrate that the propan-2-amine side chain offers multiple points for modification that can be exploited to fine-tune the potency and selectivity of histamine analogues for different receptor subtypes.
Development of Pharmacophore Models
Pharmacophore modeling is a crucial computational technique in drug discovery, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For derivatives of this compound, which are often investigated as histamine H3 receptor (H3R) antagonists, pharmacophore models serve as powerful tools for understanding structure-activity relationships (SAR) and for the virtual screening of chemical libraries to find new lead compounds.
Ligand-Based Pharmacophore Generation
Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known biological activities (both active and inactive) is available. researchgate.netnih.gov The process involves superimposing these molecules and abstracting the common chemical features that are critical for bioactivity.
For imidazole-based histamine H3 receptor antagonists, a common pharmacophore model has been developed by analyzing various active ligands. nih.gov This model typically consists of several key features:
A basic nitrogen atom: The amine in the propan-2-amine side chain is a crucial feature, often acting as a positive ionizable center that can form a salt bridge with an acidic residue in the receptor.
The imidazole ring: This aromatic ring system is a key recognition element. It can participate in various interactions, including hydrogen bonding and aromatic stacking.
Hydrophobic regions: Specific areas of the molecule, often alkyl or aryl substituents, that interact with hydrophobic pockets within the receptor binding site. nih.gov
Hydrogen bond acceptors/donors: The nitrogen atoms of the imidazole ring are key hydrogen-bonding sites. nih.gov
A representative ligand-based pharmacophore model for H3 antagonists, derived from compounds structurally related to this compound, identifies four hydrogen-bonding site points and two hydrophobic pockets as essential for high-affinity binding. nih.gov The generation of these models often utilizes algorithms that align a training set of active compounds to deduce these shared features and their spatial relationships. nih.gov
Table 1: Key Features in a Ligand-Based Pharmacophore Model for Imidazole-Based H3 Antagonists
| Pharmacophoric Feature | Chemical Moiety Example | Putative Interaction |
|---|---|---|
| Positive Ionizable (PI) | Propan-2-amine group | Ionic bond with Aspartic Acid (Asp) residue |
| Hydrogen Bond Acceptor (HBA) | Imidazole Nitrogen (N-1) | Hydrogen bond with receptor backbone/side chain |
| Hydrogen Bond Donor (HBD) | Imidazole Nitrogen (N-3) | Hydrogen bond with receptor backbone/side chain |
| Aromatic Ring (AR) | Imidazole ring | π-π stacking with aromatic residues (e.g., Phe) |
Structure-Based Pharmacophore Derivation from Protein-Ligand Complexes
When the 3D structure of the target protein is available, either through X-ray crystallography or homology modeling, a structure-based pharmacophore model can be derived. nih.gov This approach analyzes the key interactions between a bound ligand and the amino acid residues in the protein's active site. researchgate.net
In the case of the histamine H3 receptor, for which crystal structures have become available, homology models were initially built using templates like bovine rhodopsin or the human H1 receptor. researchgate.net By docking known ligands, including imidazole derivatives, into the binding site of these models, researchers can identify the crucial interaction points. researchgate.net
A structure-based pharmacophore for an H3R antagonist would be defined by features complementary to the active site residues. For example:
An H-bond acceptor feature would be placed where a ligand's acceptor group interacts with a donor residue like Threonine (Thr).
A positive ionizable feature corresponds to the location of an acidic residue, such as Aspartate (Asp), which forms an ionic bond with the protonated amine of the ligand.
Hydrophobic features are mapped to hydrophobic pockets lined with nonpolar residues like Leucine (Leu), Valine (Val), and Phenylalanine (Phe).
An aromatic feature would be derived from a π-π stacking interaction with an aromatic residue like Tyrosine (Tyr) or Phenylalanine (Phe).
This method provides a more detailed and accurate representation of the required interactions for binding, as it is directly based on the receptor's architecture. nih.gov
Design Strategies for Enhanced Target Selectivity and Potency (pre-clinical)
The design of analogues of this compound aims to optimize its pharmacological profile, primarily by increasing its potency (higher affinity for the target) and selectivity (lower affinity for off-targets). Several rational design strategies are employed in preclinical research.
One prominent strategy is scaffold hopping , which involves replacing the core molecular framework (the scaffold) with a different one while retaining the essential pharmacophoric features. cresset-group.com This can lead to novel chemical series with improved properties, such as better pharmacokinetics or reduced off-target effects. For H3R ligands, this could mean replacing the imidazole-propanamine core with a bioisosteric equivalent that maintains the crucial basic amine and aromatic interactions.
Structure-Activity Relationship (SAR) studies are fundamental to optimizing potency. nih.gov This involves systematically modifying the structure of the lead compound and evaluating the effect of each change on biological activity. For imidazole amines, SAR studies have revealed key insights:
Substitution on the Imidazole Ring: The position and nature of substituents on the imidazole ring significantly impact activity. Electron-donating groups, like a methyl group at the meta position of a connected phenyl ring, can lead to strong activity, whereas electron-withdrawing groups may result in a loss of potency. nih.gov
Modification of the Linker: The length and flexibility of the chain connecting the imidazole ring to other parts of the molecule are critical. For instance, in related scaffolds, attaching a substituted aniline amide to a piperidine ring via a two-methylene linker was found to produce the most potent compounds. nih.gov
Hybrid Pharmacophore Approach: This strategy involves combining structural motifs from different known active compounds into a single new molecule. nih.gov For example, combining the imidazole core with a triazole moiety has been used to design novel compounds with potent activity in other therapeutic areas. nih.govnih.gov
Table 2: Summary of SAR Findings for Imidazole-Based H3R Antagonists
| Modification Site | Structural Change | Effect on Potency | Reference |
|---|---|---|---|
| Imidazole Ring | N-1 Methylation | Maintained or Increased | General observation |
| Linker Chain | Lengthening from 2 to 3 carbons | Variable, often optimal at 2-4 atoms | nih.gov |
| Terminal Group | Addition of substituted aniline amide | Significant Increase | nih.gov |
| Aromatic Substituent | Electron-donating group (e.g., -CH3) | Increased | nih.gov |
These strategies help medicinal chemists to rationally design next-generation compounds with a superior preclinical profile, guiding the selection of candidates for further development.
Prodrug and Soft Drug Design Concepts for Imidazole Amines (for research probes)
For research purposes, it is often desirable to control the delivery and lifetime of a pharmacological probe. Prodrug and soft drug strategies offer effective ways to modify the properties of a parent compound like an imidazole amine. researchgate.net
A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active parent drug. researchgate.netmdpi.com This approach can be used to improve properties such as solubility, membrane permeability, or site-specific delivery. For an imidazole amine research probe, a prodrug could be designed to:
Enhance Brain Penetration: By masking the polar amine group with a lipophilic moiety, the compound can more easily cross the blood-brain barrier. This promoiety would then be cleaved by enzymes in the brain to release the active amine.
Achieve Sustained Release: A prodrug can be designed for slower conversion to the active form, providing a more sustained and controlled exposure of the target to the research probe. nih.gov A common strategy for imidazole-containing compounds is the derivatization of an N-H bond on the imidazole ring. For example, N-H substituted amide analogues can be synthesized as potential prodrugs that are later hydrolyzed to release the parent compound. nih.gov
A soft drug , in contrast, is an active molecule designed to undergo predictable and controlled metabolic inactivation after achieving its therapeutic effect. This minimizes systemic exposure and potential side effects, making it a valuable concept for research probes where a defined duration of action is needed. For an imidazole amine, a soft drug could be designed by introducing a metabolically labile group, such as an ester, into the molecule. This group would be readily cleaved by esterase enzymes in the plasma or liver to yield an inactive, easily excretable metabolite. This ensures that the probe's activity is localized and its duration is controlled, which is highly advantageous for in vivo imaging or behavioral studies.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-[(1H-imidazol-4-yl)methyl]piperidine |
Advanced Analytical and Bioanalytical Methodologies for 1 1 Methyl 1h Imidazol 4 Yl Propan 2 Amine Research
Chromatographic Techniques for Separation and Purification
Chromatography is a cornerstone for the isolation and purification of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine from synthesis reaction mixtures and for its quantification in various samples. The choice of technique depends on the specific analytical challenge, such as the scale of purification or the need for enantiomeric separation.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of imidazole (B134444) derivatives. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach.
Method development would typically involve the systematic optimization of several key parameters to achieve adequate retention, resolution, and peak shape. A C18 column is a common starting point for the stationary phase. Due to the basic nature of the amine group, peak tailing can be a significant issue. This is often mitigated by using a mobile phase with a low pH (e.g., using formic acid or phosphoric acid as an additive) to ensure the analyte is in its protonated form. Ion-pairing reagents can also be employed to improve peak symmetry.
A typical starting point for mobile phase composition would be a gradient elution with water and a polar organic solvent like acetonitrile (B52724) or methanol. The gradient would be optimized to ensure the elution of the compound of interest with a reasonable retention time and good separation from any impurities. Detection is commonly performed using a UV detector, with the wavelength set to a value where the imidazole ring exhibits significant absorbance, typically around 210-230 nm.
Table 1: Illustrative HPLC Method Parameters for Analysis of Imidazole Compounds
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized based on analyte retention |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25-30 °C |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For a primary amine like this compound, direct analysis by GC can be challenging due to its polarity, which can lead to poor peak shape and adsorption on the column.
To overcome these challenges, derivatization is often employed. The primary amine group can be derivatized with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase its volatility and thermal stability, and to reduce its polarity. This results in sharper peaks and improved chromatographic performance.
The choice of column is also critical. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for the analysis of such derivatized amines. The temperature program of the GC oven would be optimized to ensure good separation of the analyte from other components in the sample. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
Chiral Chromatography for Enantiomer Separation
Since this compound contains a chiral center, it exists as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral chromatography is the most effective method for this purpose.
Both chiral HPLC and chiral GC can be employed. In chiral HPLC, a chiral stationary phase (CSP) is used to differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including amines. nih.gov The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol, is carefully optimized to achieve baseline separation of the enantiomers.
For chiral GC, a chiral capillary column coated with a cyclodextrin (B1172386) derivative is a common choice. As with achiral GC, derivatization of the amine group is often necessary to improve its chromatographic properties.
Mass Spectrometry for Trace Analysis and Metabolite Identification
Mass spectrometry (MS) is an indispensable tool in the analysis of this compound, offering high sensitivity and selectivity, which are essential for trace analysis and metabolite identification in biological matrices.
LC-MS/MS for Sensitive Quantification in Biological Matrices (research samples)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples such as plasma, urine, and tissue homogenates. jasem.com.tr The high selectivity of tandem mass spectrometry allows for the detection of the target analyte at very low concentrations, even in the presence of a high background of endogenous compounds.
For the analysis of this compound, an electrospray ionization (ESI) source in positive ion mode would typically be used, as the amine group is readily protonated. In the tandem mass spectrometer, the protonated molecule (precursor ion) is selected and then fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored, which provides a high degree of selectivity.
Method development for LC-MS/MS involves optimizing the chromatographic conditions to separate the analyte from interfering matrix components and selecting the most intense and specific precursor-product ion transitions. A stable isotope-labeled internal standard is often used to ensure accurate and precise quantification.
Table 2: Hypothetical MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| This compound | [M+H]⁺ | Fragment 1 |
| Fragment 2 |
| Internal Standard | [M+H]⁺ | Fragment 1 |
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. sielc.com This is particularly useful for the structural confirmation of the synthesized this compound and for the identification of its unknown metabolites.
By measuring the mass of an ion with high accuracy (typically to within 5 ppm), the number of possible elemental formulas can be significantly reduced, often to a single unique formula. This, combined with fragmentation data from tandem mass spectrometry (MS/MS), can provide a high degree of confidence in the identification of a compound. HRMS is therefore a powerful tool for metabolite profiling studies, where the goal is to identify all of the biotransformation products of a parent compound.
Development of Standardized Assays for In Vitro and Ex Vivo Research Studies
The development of standardized assays is a cornerstone of robust in vitro and ex vivo research involving novel compounds such as this compound. Standardization ensures that experimental results are reliable, reproducible, and comparable across different studies and laboratories. This process involves the meticulous validation of analytical methods and often incorporates automation to enhance efficiency and throughput.
Validation of Analytical Methods for Accuracy and Precision
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. wjarr.com For research on this compound, this means ensuring that the methods used to quantify the compound in various biological matrices (e.g., cell lysates, tissue homogenates) are both accurate and precise. researchgate.netdemarcheiso17025.com
Accuracy refers to the closeness of the measured value to the true value. ikev.org It is typically assessed by determining the percent recovery of a known amount of the analyte spiked into a sample matrix. wjarr.com For a method to be considered accurate, the recovery is expected to be within a predefined range, often 98-102% for drug products. gavinpublishers.com
Precision describes the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.netikev.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at different levels, including repeatability (short-term precision under the same conditions) and intermediate precision (within-laboratory variations on different days, with different analysts, or on different equipment). ikev.org
Key parameters evaluated during method validation for an assay to quantify this compound would include:
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. researchgate.netgavinpublishers.com
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample within a specific range. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. wjarr.com
Below is an interactive table illustrating typical validation results for a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in a biological matrix.
Table 1: Illustrative Validation Parameters for an HPLC Assay of this compound
| Parameter | Acceptance Criterion | Hypothetical Result |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.999 |
| Range | Defined by linearity | 1 - 1000 ng/mL |
| Accuracy (Mean Recovery %) | 80 - 120% | 98.7% |
| Precision (Repeatability, RSD%) | ≤ 15% | 4.5% |
| Precision (Intermediate, RSD%) | ≤ 15% | 6.2% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 1 ng/mL |
| Selectivity | No interference at analyte retention time | Pass |
Automation and High-Throughput Screening Methodologies
In modern drug discovery and pharmacological research, automation and high-throughput screening (HTS) are indispensable for evaluating large numbers of compounds or experimental conditions efficiently. chemrxiv.org For studies involving this compound, automation can be integrated at multiple stages of in vitro and ex vivo assays.
The application of automation aims to increase the speed, reliability, and reproducibility of experiments while reducing manual errors and labor. youtube.com This is often achieved through the use of robotic liquid handlers, automated plate readers, and integrated software for data acquisition and analysis. nih.gov These systems can perform tasks such as sample preparation, reagent addition, and signal detection in a highly parallelized manner, typically using 96-well or 1536-well microplate formats. rsc.orgnih.gov
High-throughput experimentation (HTE) facilitates the rapid evaluation of numerous experimental parameters in parallel. chemrxiv.org For instance, when studying the interaction of this compound with a specific biological target, HTS assays could be developed to:
Screen for binding affinity against a panel of receptors.
Assess functional activity (e.g., enzyme inhibition, receptor agonism/antagonism).
Evaluate cytotoxicity in various cell lines.
The development of an HTS campaign involves miniaturizing a validated manual assay into an automated format. nih.gov This process requires careful optimization of parameters such as reagent concentrations, incubation times, and signal detection windows to ensure the assay is robust and provides meaningful data.
The following interactive table outlines a hypothetical HTS cascade for characterizing the in vitro activity of this compound.
Table 2: Example of a High-Throughput Screening Cascade for this compound
| Screening Stage | Assay Type | Technology/Platform | Format | Throughput (Samples/Day) |
|---|---|---|---|---|
| Primary Screen | Receptor Binding Assay (Radioligand) | Scintillation Proximity Assay (SPA) | 384-well | >10,000 |
| Secondary Screen | Functional Assay (e.g., cAMP) | Homogeneous Time-Resolved Fluorescence (HTRF) | 384-well | ~5,000 |
| Tertiary Screen | Cell-based Reporter Gene Assay | Automated Microscopy/High-Content Imaging | 96-well | ~1,000 |
| Ex Vivo Validation | Tissue Bath Assay | Automated Organ Bath System | 8-channel | ~50-100 |
By leveraging these advanced analytical and automated methodologies, researchers can generate high-quality, reproducible data to thoroughly characterize the biological activity of this compound in in vitro and ex vivo models, thereby accelerating the pace of research and discovery. nih.gov
Future Directions and Research Perspectives on 1 1 Methyl 1h Imidazol 4 Yl Propan 2 Amine
Exploration of Undiscovered Pharmacological Targets
The imidazole (B134444) moiety is a versatile pharmacophore known to interact with a wide array of biological targets, leading to diverse pharmacological effects such as antibacterial, anticancer, and anti-inflammatory activities. nih.govresearchgate.net While the structural similarity of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine to histamine suggests an affinity for histamine receptors, particularly the H2 receptor, its complete pharmacological profile remains to be elucidated. nih.gov
Future research should systematically explore its interaction with a broader range of targets. Given that methyl derivatives of histamine are known to interact with histamine metabolism, investigating enzymes like histamine N-methyltransferase is a logical starting point. nih.gov The electron-rich nature of the imidazole ring makes it an excellent ligand for various enzymes and receptors. researchgate.net High-throughput screening against diverse receptor panels and enzyme assays could reveal novel and unexpected biological activities. For instance, many imidazole-containing drugs are inhibitors of nitric oxide synthase or modulators of ion channels. wikipedia.org A comprehensive profiling effort could identify new therapeutic applications for this compound and its derivatives.
Table 1: Potential Pharmacological Target Classes for Imidazole Scaffolds
| Target Class | Examples | Rationale for Investigation |
|---|---|---|
| Receptors | Histamine Receptors (H1-H4), Adrenergic Receptors, Dopamine Receptors | Structural similarity to biogenic amines like histamine. nih.gov |
| Enzymes | Histamine N-Methyltransferase, Nitric Oxide Synthase, Kinases, Cytochrome P450 | Imidazole is a known motif in many enzyme inhibitors. wikipedia.orgnih.gov |
| Ion Channels | Calcium (Ca2+) and Potassium (K+) Channels | Imidazole pharmacophores can modulate ion fluxes. wikipedia.org |
| Antimicrobial Targets | Bacterial and Fungal Enzymes | Imidazole derivatives possess known antimicrobial properties. nih.gov |
Application in Chemical Biology as Research Probes
Chemical probes are essential tools for dissecting complex biological pathways. The this compound scaffold can be developed into valuable research probes. By strategically modifying the core structure—for example, by incorporating photo-cross-linkers, fluorescent tags, or biotin labels—researchers can create molecules capable of identifying and isolating their specific binding partners within cells or tissues.
These probes could be used in various applications, such as:
Target Identification: Affinity-based probes can be used to pull down and identify previously unknown protein targets from cell lysates.
Mechanism of Action Studies: Fluorescently labeled derivatives can be used in cellular imaging studies to visualize the compound's subcellular localization and track its interaction with targets in real-time.
Enzyme Activity Assays: The compound could serve as a starting point for developing probes to study the activity of specific enzymes, leveraging the imidazole ring's ability to bind to active sites. researchgate.net
The development of such probes would not only advance our understanding of the compound's own pharmacology but also provide powerful new tools for the broader chemical biology community.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and reducing costs. nih.govnih.gov These technologies can be powerfully applied to the study of this compound.
Key applications include:
Predictive Modeling: AI algorithms can analyze the structure of the compound to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its potential biological targets. mdpi.com This in silico analysis can prioritize the most promising derivatives for synthesis and testing.
De Novo Design: Generative AI models can design novel derivatives of the parent scaffold with optimized properties, such as enhanced potency, selectivity, or improved metabolic stability. mdpi.com
Synthesis Planning: ML models can predict optimal synthetic routes, reaction conditions, and catalysts, making the synthesis of new analogs more efficient and cost-effective. researchgate.net For chiral amines, AI can guide the engineering of enzymes for highly stereoselective synthesis. nih.gov
By integrating AI and ML, researchers can navigate the vast chemical space around this scaffold more intelligently, significantly increasing the probability of discovering new drug candidates. nih.govmdpi.com
Expanding Synthetic Scope Through Novel Catalytic Systems
The synthesis of substituted imidazoles and chiral amines has been significantly advanced by the development of novel catalytic systems. researchgate.netnih.govacs.org Applying these modern methods to this compound can greatly expand the accessible chemical diversity.
Future synthetic research should focus on:
Transition Metal Catalysis: Catalysts based on copper, ruthenium, and zinc have shown great promise in the regiocontrolled synthesis of substituted imidazoles, often with higher yields and shorter reaction times. researchgate.net These methods can be used to create a library of analogs with diverse substitution patterns on the imidazole ring.
Biocatalysis: The chiral amine center in the target molecule is crucial for its biological activity. Enzymatic methods, using biocatalysts like transaminases or amine dehydrogenases, offer a green and highly enantioselective route to synthesize specific stereoisomers. nih.govyork.ac.uk This avoids the need for challenging chiral separations and provides access to enantiopure compounds for pharmacological evaluation.
Microwave and Flow Chemistry: Microwave-assisted synthesis and flow chemistry protocols can accelerate reaction times, improve yields, and allow for safer and more scalable production of imidazole derivatives. organic-chemistry.org
Table 2: Comparison of Synthetic Methodologies for Chiral Amines
| Catalytic System | Advantages | Disadvantages | Relevant Application |
|---|---|---|---|
| Asymmetric Hydrogenation | High efficiency, broad substrate scope | Requires precious metal catalysts | Direct reduction of imine precursors. nih.govacs.org |
| Enzymatic (e.g., Transaminases) | High stereoselectivity, mild conditions, green | Limited substrate scope for wild-type enzymes | Synthesis of specific enantiomers of the target amine. nih.govyork.ac.uk |
| Metal Nanoparticles (e.g., Co3O4) | Reusable catalyst, high yields, short reaction times | Potential for metal leaching | Facile synthesis of the imidazole core. nih.gov |
Development of Advanced Imaging Probes (e.g., PET ligands) Based on the Scaffold
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and biomedical research. nih.gov PET requires radiotracers—biologically active molecules labeled with a positron-emitting radionuclide like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). openmedscience.com
The this compound scaffold is a promising candidate for development into a PET ligand. Imidazole-based structures are already used in PET tracers for imaging tumor hypoxia and neuroinflammation. nih.govnih.govrsna.org
The development process would involve:
Target Selection: Identifying a high-value biological target for which the compound shows high affinity and selectivity (e.g., a specific receptor subtype in the brain).
Radiolabeling: Developing a synthetic route to incorporate a radionuclide, such as ¹¹C onto the N-methyl group or ¹⁸F onto a modified part of the molecule. nih.govunina.it
Preclinical Evaluation: Testing the radiolabeled compound in animal models to assess its biodistribution, target engagement, and pharmacokinetic properties.
A successful PET ligand based on this scaffold could provide an invaluable tool for studying disease pathology in living subjects and could potentially be used as a clinical diagnostic agent.
Q & A
Q. What are the recommended synthetic routes for 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine, and how can reaction efficiency be optimized?
- Methodological Answer : A two-step approach is commonly employed:
- Step 1 : Condensation of 1-methylimidazole with a propan-2-amine precursor (e.g., via nucleophilic substitution or reductive amination). For example, refluxing with triethylamine in DMF under controlled conditions can yield intermediates (e.g., similar to Scheme 3 in ).
- Step 2 : Purification via column chromatography or recrystallization (ethyl acetate/hexane systems are effective).
Optimization involves adjusting solvent polarity, reaction time, and stoichiometry. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation.
Q. How should researchers characterize the structural and spectral properties of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the imidazole ring substitution pattern and amine group presence. Peaks near δ 2.7–3.1 ppm (amine protons) and δ 7.0–7.5 ppm (imidazole protons) are diagnostic.
- IR : Look for N-H stretches (~3300 cm) and imidazole ring vibrations (1600–1500 cm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 125.17 for CHN) and fragmentation patterns.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (e.g., against E. coli or S. aureus) to determine MIC values, following protocols similar to nitroimidazole derivatives.
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential.
- Enzyme Inhibition : Screen against targets like cytochrome P450 or kinases using fluorometric assays.
Advanced Research Questions
Q. How can computational methods aid in designing derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes or cancer biomarkers). Focus on imidazole’s π-π stacking and hydrogen-bonding capabilities.
- QSAR Modeling : Correlate substituent effects (e.g., methyl group position) with activity data to predict optimal modifications.
- Reaction Design : Integrate ICReDD’s approach, combining quantum mechanics and machine learning to predict synthetic pathways for novel analogs.
Q. What strategies resolve contradictions in experimental vs. computational data (e.g., unexpected reaction outcomes)?
- Methodological Answer :
- Mechanistic Re-evaluation : Use DFT calculations to identify alternative reaction pathways (e.g., unexpected intermediates or solvent effects).
- In Situ Spectroscopy : Monitor reactions in real-time via Raman or FTIR to detect transient species.
- Data Cross-Validation : Compare experimental yields/purity with computational predictions. Discrepancies may arise from unaccounted steric effects or solvent polarity.
Q. How can reaction scalability be improved without compromising yield or purity?
- Methodological Answer :
- Flow Chemistry : Transition from batch to continuous flow systems for better heat/mass transfer, especially for exothermic steps.
- Catalyst Optimization : Screen heterogeneous catalysts (e.g., Pd/C or zeolites) to enhance turnover frequency.
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ionic liquids to improve sustainability and ease of purification.
Q. What are the challenges in analyzing chiral derivatives of this compound, and how are they addressed?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/ethanol mobile phases to resolve enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with simulated data.
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or biocatalysts (e.g., lipases) to control stereochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
